5-Phenyl-1H-imidazole-2-carbaldehyde
Overview
Description
5-Phenyl-1H-imidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H8N2O. It features an imidazole ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of targets, including enzymes and receptors, contributing to their diverse range of applications .
Mode of Action
Imidazole derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . The presence of the phenyl group may enhance these interactions due to its aromatic nature.
Biochemical Pathways
Imidazole derivatives are known to participate in a wide range of biochemical processes, including enzymatic reactions and signal transduction .
Pharmacokinetics
It is also predicted to be BBB permeant .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Action Environment
It is known to be stable under inert atmosphere and at temperatures between 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1H-imidazole-2-carbaldehyde can be achieved through several methods. One common approach involves the condensation of benzylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction is typically carried out under reflux conditions in ethanol .
Another method involves the use of formylation reactions, where the imidazole ring is first synthesized and then functionalized with a formyl group at the 2-position using reagents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-Phenyl-1H-imidazole-2-carboxylic acid.
Reduction: 5-Phenyl-1H-imidazole-2-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Phenyl-1H-imidazole-2-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1H-imidazole-4-carbaldehyde
- 4-Phenyl-1H-imidazole-2-carbaldehyde
- 5-Phenyl-1H-imidazole-4-carbaldehyde
Uniqueness
5-Phenyl-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of the phenyl and aldehyde groups, which influence its reactivity and interaction with other molecules. This unique structure allows for specific applications in medicinal chemistry and materials science that may not be achievable with other similar compounds .
Properties
IUPAC Name |
5-phenyl-1H-imidazole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-10-11-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZJTDJQBZIIAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340891 | |
Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56248-10-3 | |
Record name | 4-Phenyl-1H-imidazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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